2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid
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Overview
Description
“2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” is a chemical compound . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Molecular Structure Analysis
The molecular formula of “2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” is C15H12ClNO4 . Its average mass is 305.713 Da and its monoisotopic mass is 305.045471 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 563.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.1±3.0 kJ/mol and its flash point is 294.7±27.3 °C . The compound has an index of refraction of 1.650 and a molar refractivity of 78.6±0.3 cm3 .
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBFTBUYJIZNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278690 |
Source
|
Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid | |
CAS RN |
6293-97-6 |
Source
|
Record name | NSC9210 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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